Methyl 3-benzenesulfonamidobenzoate

Descripción

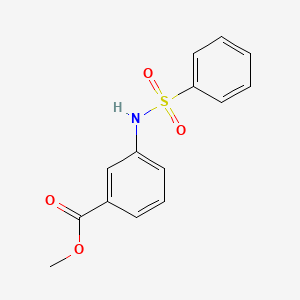

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-(benzenesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-19-14(16)11-6-5-7-12(10-11)15-20(17,18)13-8-3-2-4-9-13/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIPPTXOJKWUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for Methyl 3 Benzenesulfonamidobenzoate

Established Synthetic Routes and Reaction Pathways

The traditional synthesis of Methyl 3-benzenesulfonamidobenzoate involves well-established chemical reactions, primarily the formation of a sulfonamide bond and an ester linkage. These can be performed in a stepwise manner to construct the final molecule.

Strategies for the Formation of the Sulfonamide Linkage

The formation of the sulfonamide group is a cornerstone of this synthesis. The most conventional and widely used method involves the reaction of an amine with a sulfonyl chloride. wikipedia.org In the context of this compound, this entails the reaction between an amino-substituted benzoic acid derivative and benzenesulfonyl chloride.

The general reaction is a nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct that is formed. researchgate.net

Key Reaction:

Reactants: An amine (R-NH₂) and a sulfonyl chloride (R'-SO₂Cl)

Product: A sulfonamide (R'-SO₂-NH-R)

Byproduct: Hydrochloric acid (HCl)

The Hinsberg test, a classic chemical test, relies on this reaction to distinguish between primary, secondary, and tertiary amines based on their reactivity with benzenesulfonyl chloride. The reaction with primary amines, such as the one required for the synthesis of the target molecule, proceeds efficiently. researchgate.net

Approaches for Esterification of Benzoic Acid Derivatives

The methyl ester functional group in this compound is typically introduced via esterification of the corresponding carboxylic acid, 3-benzenesulfonamidobenzoic acid. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com

Fischer esterification involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is used, or the water formed as a byproduct is removed. masterorganicchemistry.com

Mechanism of Fischer Esterification:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Other reagents can also be used for esterification, including thionyl chloride to first form an acyl chloride which then reacts with methanol. chemicalbook.com

Multistep Synthesis from Precursors (e.g., Methyl 3-aminobenzoate)

A practical and common route to synthesize this compound is through a multistep process starting from readily available precursors. A logical precursor is Methyl 3-aminobenzoate (B8586502).

Synthetic Pathway starting from Methyl 3-aminobenzoate:

Reaction: Methyl 3-aminobenzoate is reacted with benzenesulfonyl chloride.

Conditions: The reaction is typically carried out in a suitable solvent, often in the presence of a base like pyridine or an aqueous solution of sodium bicarbonate to neutralize the HCl produced.

Product: This single step forms the sulfonamide bond, directly yielding this compound.

Methyl 3-aminobenzoate itself can be prepared from 3-aminobenzoic acid by esterification with methanol, for example, using thionyl chloride in methanol. chemicalbook.com An alternative route to Methyl 3-aminobenzoate begins with the nitration of methyl benzoate (B1203000) using a mixture of nitric acid and sulfuric acid to produce methyl 3-nitrobenzoate. southalabama.eduorgsyn.org The nitro group is then reduced to an amine, for instance, by catalytic hydrogenation or using a metal like tin in the presence of hydrochloric acid, to give Methyl 3-aminobenzoate.

Exploration of Novel Synthetic Methodologies

Research into the synthesis of sulfonamides and esters continues to evolve, with a focus on improving efficiency, reducing environmental impact, and simplifying procedures.

Development of Catalytic Protocols for Efficient Synthesis

Modern synthetic chemistry aims to replace stoichiometric reagents with catalytic alternatives to improve atom economy and reduce waste.

For the sulfonamide linkage, novel catalytic systems have been developed. For instance, a magnetite-immobilized nano-ruthenium catalyst has been shown to facilitate the coupling of sulfonamides and alcohols, offering a different pathway that forms the C-N bond with high selectivity and produces only water as a byproduct. acs.org This catalyst has the advantage of being easily separable due to its magnetic properties, allowing for recycling. acs.org

In the realm of esterification, various catalysts have been explored to improve upon the classical Fischer conditions. For example, silica (B1680970) chloride has been reported as an efficient catalyst for the esterification of carboxylic acids with alcohols. organic-chemistry.org Peptide coupling reagents, such as TBTU, have also been successfully employed to form esters at room temperature in the presence of organic bases. organic-chemistry.org

| Catalyst System | Reaction Type | Advantages |

| Nano-Ru/Fe₃O₄ | Sulfonamide synthesis (via alcohol coupling) | High selectivity, water as byproduct, recyclable magnetic catalyst. acs.org |

| Silica Chloride | Esterification | Efficient catalysis for ester formation. organic-chemistry.org |

| TBTU/Organic Base | Esterification | Room temperature reaction, high yields. organic-chemistry.org |

Investigations into Green Chemistry Approaches for this compound Production

Green chemistry principles are increasingly being applied to the synthesis of organic molecules to create more environmentally friendly processes.

For sulfonamide synthesis, a significant green advancement is the use of water as a solvent, which avoids the need for volatile organic compounds. rsc.orgsci-hub.se Facile and environmentally benign methods have been described where the reaction between an amine and a sulfonyl chloride is carried out in water, often with dynamic pH control, yielding products in high purity after simple filtration. rsc.org

Mechanochemistry, specifically ball-milling, presents a solvent-free approach for sulfonamide synthesis. rsc.org This technique can involve a one-pot, two-step process starting from disulfides, which are oxidized and chlorinated before reaction with an amine. rsc.org This method utilizes cost-effective and environmentally friendly materials. rsc.org Other green approaches include the NH₄I-mediated amination of sodium sulfinates, which avoids the use of corrosive sulfonyl chlorides. nih.gov

For the esterification step, deep eutectic solvents (DESs) based on p-toluenesulfonic acid have been investigated as both catalysts and extractants for the synthesis of methyl benzoate, offering high yields and the potential for catalyst recycling. rsc.org

| Green Chemistry Approach | Key Feature | Benefit |

| Aqueous Synthesis | Uses water as the reaction solvent. rsc.orgsci-hub.se | Eliminates volatile organic solvents, simplifies product isolation. rsc.org |

| Mechanosynthesis (Ball-Milling) | Solvent-free reaction conditions. rsc.org | Reduces waste, uses environmentally friendly reagents. rsc.org |

| NH₄I-mediated amination | Uses sodium sulfinates instead of sulfonyl chlorides. nih.gov | Avoids corrosive reagents. nih.gov |

| Deep Eutectic Solvents (DESs) | Act as both catalyst and solvent for esterification. rsc.org | High product yields, potential for recycling. rsc.org |

Reaction Mechanism Elucidation and Kinetic Studies

The formation of this compound typically proceeds via the nucleophilic substitution reaction between methyl 3-aminobenzoate and benzenesulfonyl chloride. The generally accepted mechanism for this class of reactions, known as the Hinsberg test for amines, provides a foundational understanding. In this process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, often a tertiary amine like pyridine or triethylamine, is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction, thereby driving the equilibrium towards the product.

While specific kinetic studies for the synthesis of this compound are not extensively documented in publicly available literature, the kinetics of arylsulfonation of aminobenzoic acids with substituted benzenesulfonyl chlorides have been investigated in mixed solvent systems. These studies indicate that the reaction rate is influenced by the nature of the solvent, the pH of the reaction medium, and the specific substituents on both the amine and the sulfonyl chloride. For instance, the reaction of aminobenzoic acids with nitrobenzenesulfonyl chlorides has been studied to determine the rate constants of the contributing ionic and uncharged forms of the amino acids. rsc.org

Methyl 3-aminobenzoate + Benzenesulfonyl chloride → this compound + HCl

The reaction is believed to proceed through a concerted or a stepwise mechanism involving a tetrahedral intermediate. Computational studies on related systems can provide further insights into the transition state geometries and activation energies, although specific data for this exact reaction is sparse.

Optimization of Synthetic Parameters for Yield Enhancement and Purity

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several key reaction parameters. These include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time.

Solvent Effects:

The choice of solvent plays a crucial role in the dissolution of reactants and the stabilization of intermediates. Aprotic polar solvents are often favored for this type of reaction. Dichloromethane (B109758) and pyridine are commonly used solvents. Pyridine can also serve as the base catalyst.

Base and Catalyst:

The presence of a base is critical to neutralize the HCl byproduct. Pyridine is a common choice as it can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium salt intermediate. The optimization of the amount of base is important to ensure complete reaction without promoting side reactions. Studies on similar sulfonamide syntheses have explored various bases, and their impact on yield is significant.

Temperature and Reaction Time:

The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction rate but may also lead to the formation of impurities. The optimal temperature and reaction time are determined empirically to maximize the yield of the desired product while minimizing byproduct formation.

Purification:

After the reaction is complete, the crude product is typically isolated by precipitation upon addition to water or an acidic solution to remove unreacted amine and the base. Recrystallization from a suitable solvent system, such as ethanol/water, is a common method to obtain the final product in high purity.

Below is a hypothetical data table illustrating the potential impact of different reaction conditions on the yield of this compound, based on general principles of sulfonamide synthesis.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | Pyridine | 25 | 4 | 75 |

| 2 | Dichloromethane | Triethylamine | 25 | 4 | 72 |

| 3 | Pyridine | - | 25 | 4 | 80 |

| 4 | Pyridine | - | 50 | 2 | 85 |

| 5 | Dichloromethane | Pyridine | 0 | 6 | 68 |

This table illustrates that both the solvent and temperature can have a marked effect on the reaction outcome, with pyridine as both solvent and base at a slightly elevated temperature potentially offering the best yield in this hypothetical scenario.

Advanced Structural Characterization and Spectroscopic Analysis of Methyl 3 Benzenesulfonamidobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides profound insights into the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of atomic connectivity and the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a molecule of Methyl 3-benzenesulfonamidobenzoate, distinct signals would be expected for the aromatic protons on the two separate benzene (B151609) rings and the methyl protons of the ester group.

The protons on the benzoate (B1203000) ring (labeled H-2, H-4, H-5, and H-6) and the benzenesulfonamide (B165840) ring (labeled H-2', H-3', H-4', H-5', and H-6') would typically appear in the aromatic region of the spectrum, generally between 7.0 and 8.5 ppm. The precise chemical shifts would be influenced by the electronic effects of the substituent groups. The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.9 | Singlet |

Note: This is a generalized prediction. Actual experimental values may vary.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon of the ester group (C=O) is typically found significantly downfield, often in the range of 165-175 ppm. The carbon of the methyl group (-OCH₃) would appear in the upfield region, generally around 50-60 ppm. The aromatic carbons would generate a series of signals in the approximate range of 110-150 ppm. The carbons directly attached to the nitrogen and sulfur atoms, as well as the ester group, would have their chemical shifts influenced by the electronegativity and resonance effects of these substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -OCH₃ | ~52 |

| Aromatic C | ~115 - 145 |

Note: This is a generalized prediction. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent aromatic protons on both the benzoate and benzenesulfonamide rings, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon atoms.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying the presence of specific functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a fingerprint of the molecule's functional groups.

For this compound, key characteristic absorption bands would be expected:

N-H Stretch: A moderate to sharp peak around 3300-3200 cm⁻¹, characteristic of the sulfonamide N-H bond.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1720-1700 cm⁻¹, indicative of the ester carbonyl group.

S=O Stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group (SO₂) would be prominent, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C-O Stretch: A distinct band for the ester C-O stretch would be observed in the 1300-1100 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3250 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C=O | Stretch | ~1710 |

| SO₂ (asymmetric) | Stretch | ~1340 |

| SO₂ (symmetric) | Stretch | ~1150 |

Note: This is a generalized prediction. Actual experimental values may vary.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman is often more sensitive to non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic rings would be expected to produce strong signals. The symmetric stretch of the sulfonyl group (S=O) would also be Raman active. The C=O stretch, while strong in the IR, would likely be weaker in the Raman spectrum. The combination of both FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, confirming its elemental composition.

The fragmentation of this compound under mass spectrometry is anticipated to follow pathways characteristic of sulfonamides and esters. Key fragmentation patterns would likely involve the cleavage of the S-N bond, the S-C bond of the benzenesulfonyl group, and the ester group.

Expected Fragmentation Pathways:

Cleavage of the S-N bond: This would be a primary fragmentation route, leading to the formation of the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and a radical cation of methyl 3-aminobenzoate (B8586502).

Loss of the methoxy (B1213986) group: The ester functionality could lose its methoxy group (•OCH₃), resulting in a fragment ion at [M-31]⁺.

Loss of the carboxyl group: Cleavage of the carboxyl group as CO₂CH₃ would lead to a fragment at [M-59]⁺.

Fragmentation of the benzenesulfonyl moiety: The benzenesulfonyl group itself can fragment, for instance, by losing SO₂, to give a phenyl cation ([C₆H₅]⁺) at m/z 77.

A hypothetical table of major fragments is presented below, based on the analysis of similar compounds.

| m/z | Proposed Fragment Ion | Notes |

| 291 | [C₁₄H₁₃NO₄S]⁺ | Molecular ion peak |

| 151 | [H₂NC₆H₄COOCH₃]⁺ | Resulting from cleavage of the S-N bond (methyl 3-aminobenzoate cation) |

| 141 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |

| 120 | [C₇H₆O₂]⁺ | Loss of the methoxy group from the methyl 3-aminobenzoate fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation from the benzenesulfonyl group |

Single Crystal X-ray Diffraction Studies of this compound and Analogs

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of analogous sulfonamide structures allows for a detailed prediction of its crystallographic features. acs.orgtandfonline.comnsf.gov

Determination of Three-Dimensional Molecular Conformation and Configuration

The molecular conformation of this compound would be characterized by the relative orientations of its aromatic rings and the geometry of the sulfonamide bridge. Key conformational features would include:

Sulfonamide Geometry: The sulfur atom is expected to adopt a distorted tetrahedral geometry. nsf.gov The conformation of the N-H bond relative to the C=O group in the linker is a key feature, often found to be anti.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a dominant intermolecular force in the crystal structures of sulfonamides, directing their supramolecular assembly. For this compound, the following hydrogen bonds are anticipated:

N-H···O Hydrogen Bonds: The sulfonamide N-H group is a potent hydrogen bond donor, while the sulfonyl (S=O) and carbonyl (C=O) oxygen atoms are primary acceptors. It is common for N-H···O=S hydrogen bonds to form centrosymmetric dimers, a recurring motif in sulfonamide crystal structures.

C-H···O Hydrogen Bonds: Weaker C-H···O interactions, involving aromatic C-H donors and oxygen acceptors, are also expected to play a significant role in stabilizing the three-dimensional crystal lattice.

A table summarizing the likely hydrogen bond parameters, based on data from analogous compounds, is provided below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction | Typical D-A Distance (Å) | **Typical D-H···A Angle (°) ** |

| N | H | O=S | N-H···O | 2.8 - 3.1 | 150 - 170 |

| N | H | O=C | N-H···O | 2.9 - 3.2 | 140 - 160 |

| C(aromatic) | H | O=S | C-H···O | 3.2 - 3.5 | 130 - 150 |

| C(aromatic) | H | O=C | C-H···O | 3.2 - 3.5 | 130 - 150 |

Elucidation of Crystal Packing and Supramolecular Assembly

The interplay of hydrogen bonds and other non-covalent interactions, such as π-π stacking between the aromatic rings, dictates the crystal packing. Based on studies of similar benzenesulfonamides, the molecules of this compound are likely to assemble into higher-order structures:

Dimers and Chains: The formation of hydrogen-bonded dimers is a common starting point for the supramolecular assembly. These dimers can then be linked into one-dimensional chains or two-dimensional sheets.

Three-Dimensional Networks: The combination of strong N-H···O and weaker C-H···O hydrogen bonds, along with potential π-π interactions, would likely result in a complex and stable three-dimensional network.

Polymorphic Form Characterization and Crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides. researchgate.netnih.govresearchgate.net Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphism in this compound is highly probable and would depend on crystallization conditions such as the choice of solvent, temperature, and saturation level.

Screening for Polymorphs: A systematic screening by varying crystallization conditions would be necessary to identify potential polymorphic forms.

Characterization: Each polymorph would be characterized by a unique powder X-ray diffraction (PXRD) pattern and may also differ in its thermal properties (e.g., melting point) as determined by differential scanning calorimetry (DSC). The structural differences between polymorphs would arise from variations in molecular conformation and/or intermolecular interactions. acs.org

Due to the lack of specific experimental data, a table of polymorphic forms cannot be provided. However, it is a critical area for future investigation for this compound.

Computational Chemistry and Theoretical Modeling of Methyl 3 Benzenesulfonamidobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of Methyl 3-benzenesulfonamidobenzoate. These methods, grounded in the principles of quantum mechanics, offer a detailed description of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

For instance, in a study on methyl benzoate (B1203000), a related structural component, DFT calculations were used to determine the optimized geometry. nih.gov The bond lengths of C1-C2 and C1-H7 within the benzene (B151609) ring were found to be 1.39 Å and 1.08 Å, respectively, while the bond angles of C1-C2-C3 and C2-C1-C6 were calculated to be 120.10° and 119.36°, respectively. researchgate.net Similar calculations for this compound would reveal how the sulfonamide group influences the geometry of the benzoate ring. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated, providing insights into the molecule's reactivity and kinetic stability.

Table 1: Predicted Geometric Parameters for a Model Benzenesulfonamide (B165840) Fragment using DFT

| Parameter | Predicted Value |

| S-N Bond Length | 1.67 Å |

| S-O Bond Length | 1.43 Å |

| C-S Bond Length | 1.77 Å |

| N-H Bond Length | 1.01 Å |

| O-S-O Bond Angle | 120.5° |

| C-S-N Bond Angle | 105.8° |

Note: This data is illustrative and based on typical values for benzenesulfonamide moieties in the absence of specific published data for this compound.

Ab Initio Methods for Conformational Analysis and Energy Landscapes

Ab initio methods, which are based on first principles without the use of empirical parameters, are employed for the conformational analysis of this compound. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can be used to explore the potential energy surface of the molecule. By systematically rotating the single bonds, particularly the C-N and S-C bonds, a conformational energy map can be generated. This map reveals the most stable conformers and the energy barriers between them. The relative energies of different conformers are crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Prediction and Simulation of Spectroscopic Properties (e.g., NMR, IR, Raman)

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules. For this compound, DFT calculations can simulate its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The calculated vibrational frequencies from DFT can be scaled to match experimental IR and Raman spectra, aiding in the assignment of vibrational modes. For example, a study on methyl benzoate reported a detailed interpretation of its IR and Raman spectra using DFT calculations. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov In a study of a different sulfonamide derivative, the structure was confirmed through ¹H-NMR and ¹³C-NMR spectra. nih.gov The amide NH proton in a related amide compound was observed as a singlet at δ 10.13 in the ¹H NMR spectrum. derpharmachemica.com

Table 2: Predicted and Experimental Vibrational Frequencies for Methyl Benzoate

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O stretch | 1724 | 1715 |

| Aromatic C-C stretch | 1602 | 1598 |

| C-O stretch | 1278 | 1270 |

| CH₃ rock | 1178 | 1175 |

Note: This table is based on data for methyl benzoate and serves as an example. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Mobility

To study the dynamic behavior and conformational flexibility of this compound over time, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. These simulations can reveal how the molecule explores different conformations in solution or in the solid state. Recent computational studies on other benzenesulfonamides have utilized MD simulations to understand the influence of moiety flexibility on inhibitory activity and isoform selectivity. researchgate.net

Theoretical Studies on Reaction Pathways and Transition States in Synthesis

Computational chemistry can be used to investigate the mechanisms of chemical reactions involved in the synthesis of this compound. By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. This information provides insights into the reaction kinetics and helps in optimizing reaction conditions. DFT calculations have been used to establish the mechanism of reactions involving related compounds, identifying transition states and intermediates. unicamp.br For instance, the synthesis of N-propyl benzenesulfonamide, a related sulfonamide, proceeds through a reaction of p-toluene sulfonyl chloride with propylamine. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. For a class of compounds like benzenesulfonamides, QSAR models can be developed to predict their biological activities based on calculated molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters. While no specific QSAR studies on this compound were found, research on other benzenesulfonamide derivatives has successfully employed QSAR to predict their inhibitory activities against enzymes like carbonic anhydrases. nih.govmdpi.comrsc.org These models are valuable in the design of new derivatives with enhanced activities.

Chemical Reactivity and Derivatization Strategies for Methyl 3 Benzenesulfonamidobenzoate

Exploration of Functional Group Transformations on the Benzoate (B1203000) Moiety

The benzoate moiety of Methyl 3-benzenesulfonamidobenzoate, specifically the methyl ester group, is amenable to several important chemical transformations. These reactions allow for the alteration of the carboxyl group, providing a pathway to various derivatives with different physicochemical properties.

One of the most fundamental reactions of the ester group is its hydrolysis to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) in an aqueous or alcoholic solution. quizlet.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a carboxylate salt, which upon acidification yields the free carboxylic acid, 3-benzenesulfonamidobenzoic acid. quizlet.comyoutube.com High-temperature water, with or without a base, can also be employed for the hydrolysis of methyl benzoates, offering a greener alternative. rsc.org

Another significant transformation is the reduction of the ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to alcohols. doubtnut.commasterorganicchemistry.comlibretexts.org The reaction with this compound would yield (3-(benzenesulfonamido)phenyl)methanol. This reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters. doubtnut.com

The ester group can also be converted into an amide through a process called aminolysis. This reaction involves the treatment of the ester with an amine. While the direct reaction of an ester with an amine can be slow, it can be facilitated by heating or by using a catalyst. rsc.orgresearchgate.netlibretexts.org For instance, the reaction of this compound with various primary or secondary amines would lead to the formation of the corresponding N-substituted 3-benzenesulfonamidobenzamides. The reactivity in these aminolysis reactions can be influenced by the nature of the amine and the reaction conditions. rsc.orgrsc.org

| Reaction | Reagents | Product | Reference |

| Saponification | NaOH, H₂O/EtOH | 3-Benzenesulfonamidobenzoic acid | quizlet.comyoutube.com |

| Reduction | LiAlH₄ | (3-(Benzenesulfonamido)phenyl)methanol | doubtnut.commasterorganicchemistry.com |

| Aminolysis | R¹R²NH | N-R¹,N-R²-3-benzenesulfonamidobenzamide | rsc.orgrsc.org |

Modifications and Substitutions on the Sulfonamide Group

The sulfonamide group in this compound offers another key site for chemical modification. The hydrogen atom attached to the nitrogen of the sulfonamide is acidic and can be deprotonated by a base, creating a nucleophilic nitrogen that can participate in various substitution reactions. byjus.com

A common modification is N-alkylation, where an alkyl group is introduced onto the sulfonamide nitrogen. This can be achieved by treating the sulfonamide with an alkyl halide in the presence of a base. tandfonline.com More advanced methods for N-alkylation include the use of alcohols in the presence of a ruthenium catalyst, which proceeds via a "borrowing hydrogen" strategy. acs.orgnih.gov Thermal alkylation with trichloroacetimidates also provides a route to N-alkylated sulfonamides. nih.gov

Similarly, N-arylation of the sulfonamide can be accomplished through copper-catalyzed Chan-Evans-Lam cross-coupling reactions with arylboronic acids. rsc.org Ligand-free copper-catalyzed N-arylation with aryl halides has also been reported, offering a more cost-effective method. researchgate.netnie.edu.sg These reactions allow for the introduction of various substituted or unsubstituted aryl groups onto the sulfonamide nitrogen, significantly expanding the structural diversity of the derivatives.

| Reaction | Reagents/Catalyst | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base | N-Alkyl sulfonamide | tandfonline.com |

| N-Alkylation | Alcohol, Ru-catalyst | N-Alkyl sulfonamide | acs.orgnih.gov |

| N-Arylation | Arylboronic acid, Cu-catalyst | N-Aryl sulfonamide | rsc.org |

| N-Arylation | Aryl halide, Cu-catalyst (ligand-free) | N-Aryl sulfonamide | researchgate.netnie.edu.sg |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Rings

The two benzene rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents.

On the benzoate ring, the methyl ester group (-COOCH₃) is a deactivating, meta-directing group. The benzenesulfonamido group (-NHSO₂Ph) is generally considered an ortho, para-directing group, although its activating or deactivating nature can be complex. The nitrogen lone pair can participate in resonance, activating the ring, but the strongly electron-withdrawing sulfonyl group can counteract this effect. In this specific arrangement, the -NHSO₂Ph group is at the meta position relative to the ester. Therefore, electrophilic substitution on this ring will be directed by both groups. For an incoming electrophile, the positions ortho and para to the -NHSO₂Ph group (positions 2, 4, and 6) and the position meta to the -COOCH₃ group (position 5) are the most likely sites of reaction. The interplay of these directing effects will determine the final product distribution.

On the unsubstituted benzene ring of the benzenesulfonyl group, electrophilic substitution will occur at the ortho, meta, or para positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Common EAS reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. quora.comvaia.com

Nucleophilic aromatic substitution (NAS) on these rings is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. Given the substituents present, NAS is not a highly favored reaction pathway unless further modifications are made to the molecule.

Synthesis of Advanced Intermediates and Scaffold Diversification

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules and diverse chemical scaffolds. The functional groups present can be used to construct heterocyclic rings, a common strategy in medicinal chemistry.

For example, the sulfonamide moiety is a well-established pharmacophore and can be incorporated into various heterocyclic systems. drugbank.com Research has shown the synthesis of heterocyclic compounds containing a sulfonamide moiety, starting from precursors that can be conceptually derived from this compound. researchgate.net For instance, derivatives of the carboxylic acid (obtained via hydrolysis as described in section 5.1) could be used in condensation reactions to form heterocycles. The sulfonamide nitrogen itself can also participate in cyclization reactions. nih.gov The synthesis of five-membered heterocyclic sulfonamides has been explored as a route to carbonic anhydrase inhibitors. nih.govmdpi.com

The derivatization of both the benzoate and sulfonamide functionalities in a sequential or orthogonal manner allows for extensive scaffold diversification. For example, the ester could first be reduced to an alcohol, which could then undergo further reactions, while the sulfonamide nitrogen is subsequently alkylated or arylated. This combinatorial approach can generate a large library of compounds for various applications, including drug discovery and materials science.

Applications of Methyl 3 Benzenesulfonamidobenzoate in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

There is no evidence in the reviewed literature to suggest that Methyl 3-benzenesulfonamidobenzoate is utilized as a versatile synthetic building block for the creation of complex molecules. Scientific publications detailing its use as a foundational component in the assembly of intricate molecular architectures are not available.

Role in the Preparative Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

No information was found to indicate that this compound serves as an intermediate or precursor in the synthesis of active pharmaceutical ingredients (APIs) or other pharmaceutical intermediates. Its presence in reported synthetic pathways for drug development is not documented.

Investigations into its Potential as a Reactant, Catalyst, or Solvent in Specific Organic Reactions

There are no published research studies or investigations into the potential of this compound to act as a primary reactant, a catalyst, or a solvent in specific organic reactions. Its functional properties in these roles have not been a subject of academic or industrial research according to the available data.

Environmental Fate and Behavior Research of Methyl 3 Benzenesulfonamidobenzoate

Degradation Pathways in Environmental Compartments (e.g., soil, water, air)

Photolytic Degradation Studies

No specific photolytic degradation studies for Methyl 3-benzenesulfonamidobenzoate were found.

Hydrolytic Stability Assessments

No specific hydrolytic stability assessments for this compound were found.

Microbial Biotransformation and Biodegradation Kinetics

Information on the microbial biotransformation and biodegradation kinetics of this compound is not available in the current body of scientific literature.

Adsorption, Desorption, and Mobility Studies in Soil and Aquatic Systems

No studies on the adsorption, desorption, or mobility of this compound in soil and aquatic systems could be located.

Bioaccumulation Potential in Environmental Organisms

There is no available data on the bioaccumulation potential of this compound in environmental organisms.

Development of Predictive Models for Environmental Persistence

Due to the lack of experimental data, no predictive models for the environmental persistence of this compound have been developed.

Patent Landscape and Industrial Research Implications

An analysis of the existing patent literature reveals that while patents specifically claiming Methyl 3-benzenesulfonamidobenzoate as a primary invention are not prominent, its core structure is relevant to broader patent applications. The synthesis of aromatic sulfonamides is a well-established field, with numerous patents covering processes for similar molecules. For instance, patents for the manufacture of sulfa drugs and other therapeutic agents often involve the reaction of an aromatic sulfonyl halide with an amine. A US patent (US2792391A) details a process for manufacturing sulfonamides by condensing aromatic sulfonic acid halides with amines in the presence of a tertiary amine, a fundamental reaction class for producing compounds like this compound. google.com

More recent innovations in the synthesis of aromatic sulfonamides focus on improving efficiency and sustainability. One approach involves the direct C-H sulfonamidation of aromatic compounds with sulfonyl azides, catalyzed by transition metals like iridium, which shows potential for industrial scale-up. rsc.org Another novel strategy merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides, leveraging copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides in a one-pot process. nih.govacs.org These advancements suggest that future patents relevant to this compound may focus on more efficient and greener synthetic routes rather than the compound itself.

The industrial research implications are significant. The pursuit of more efficient catalytic systems and one-pot syntheses for aromatic sulfonamides could directly impact the potential production of this compound, making it a more accessible intermediate for various applications.

Industrial-Scale Synthesis Methods and Process Engineering

The industrial-scale synthesis of this compound would likely follow the conventional and well-understood reaction between Methyl 3-aminobenzoate (B8586502) and Benzenesulfonyl chloride. This reaction is a classic nucleophilic acyl substitution at the sulfonyl group.

Reaction Scheme:

From a process engineering perspective, this synthesis would typically be carried out in a batch reactor. Key process parameters that would need to be optimized for industrial production include:

Solvent Selection: A solvent that can dissolve both reactants and is inert to the reaction conditions would be chosen. Dichloromethane (B109758) or toluene (B28343) are common choices for such reactions.

Temperature Control: The reaction is typically exothermic, requiring efficient heat removal to maintain a controlled temperature and prevent side reactions.

Reagent Addition: The order and rate of addition of the reactants are crucial. Often, the sulfonyl chloride is added portion-wise or as a solution to a solution of the amine to control the reaction rate and temperature.

Base Addition: A base, such as pyridine (B92270) or triethylamine (B128534), is generally required to neutralize the hydrochloric acid by-product, driving the reaction to completion.

Work-up and Purification: After the reaction is complete, the process would involve quenching the reaction, separating the organic layer, washing to remove impurities and the hydrochloride salt of the base, and finally, crystallization or chromatographic purification of the product to achieve the desired purity.

A Chinese patent (CN102351750A) for the preparation of a related compound, methyl benzenesulfonate, from benzenesulfonyl chloride and sodium methoxide, highlights a simple and high-yield process suitable for industrial production, suggesting that similar efficiencies could be achieved for this compound with optimized conditions. google.com

Considerations for Scale-Up and Economic Viability in Manufacturing

The economic viability of manufacturing this compound is intrinsically linked to the cost of raw materials, the efficiency of the synthesis process, and the market demand for the final product or its derivatives.

Raw Material Costs:

| Raw Material | CAS Number | Typical Use |

| Methyl 3-aminobenzoate | 4518-10-9 | Starting material (amine component) |

| Benzenesulfonyl chloride | 98-09-9 | Starting material (sulfonylating agent) |

| Pyridine or Triethylamine | 110-86-1 or 121-44-8 | Acid scavenger |

| Dichloromethane or Toluene | 75-09-2 or 108-88-3 | Solvent |

The prices of these raw materials are subject to market fluctuations. A thorough cost analysis would be essential before commencing large-scale production.

Process Efficiency and Scale-Up Challenges:

The yield of the reaction is a critical factor in its economic viability. High yields, as suggested by related processes, would be a positive indicator. google.com However, scaling up from a laboratory setting to an industrial plant presents several challenges:

Heat Transfer: Managing the exothermic nature of the reaction in a large reactor is crucial for safety and to prevent the formation of by-products.

Mixing: Ensuring efficient mixing of reactants in a large volume is necessary to maintain consistent reaction rates and product quality.

Material Handling: The safe handling of corrosive materials like benzenesulfonyl chloride and flammable solvents is a primary concern.

Product Isolation and Purification: Crystallization processes need to be carefully designed to ensure high purity and yield on a large scale.

Research on Waste Minimization and By-product Utilization in Industrial Processes

The synthesis of this compound, like many chemical processes, generates waste and by-products that require management. The primary by-product of the reaction is the hydrochloride salt of the amine base used (e.g., pyridinium (B92312) chloride or triethylammonium (B8662869) chloride).

Waste Minimization Strategies:

The principles of green chemistry and waste minimization are increasingly important in the pharmaceutical and chemical industries. copadata.comcore.ac.ukaltlaboratories.com374water.commanufacturingchemist.com For the production of this compound, several strategies can be employed:

Catalytic Methods: The development of catalytic methods that avoid the use of stoichiometric amounts of base would significantly reduce the salt by-product. Recent research on catalyst-driven sulfonamide synthesis points in this direction. jsynthchem.com

Solvent Recycling: Implementing solvent recovery and recycling systems can drastically reduce solvent waste and improve the economic and environmental profile of the process.

Process Optimization: Fine-tuning reaction conditions to maximize yield and minimize the formation of impurities reduces the amount of waste generated during purification.

One-Pot Syntheses: As suggested by recent literature, developing one-pot procedures can minimize waste by reducing the number of intermediate isolation and purification steps. nih.govacs.org

By-product Utilization:

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.gov These powerful computational tools are being increasingly employed to accelerate the design of new molecules and predict their biological activities, a trend that holds significant promise for derivatives of Methyl 3-benzenesulfonamidobenzoate.

AI and ML algorithms can analyze vast datasets of chemical structures and their associated properties to identify patterns that are not readily apparent to human researchers. nih.gov This data-driven approach can be instrumental in designing novel sulfonamide-based compounds with enhanced therapeutic potential. nih.gov For instance, machine learning models can be trained to predict the inhibitory activity of benzenesulfonamide (B165840) derivatives against specific enzymes, such as carbonic anhydrases, which are implicated in various diseases. researchgate.netmdpi.com By screening virtual libraries of compounds, these models can prioritize candidates for synthesis and experimental testing, thereby reducing the time and cost of drug development. nih.gov

A key aspect of this integration is the development of predictive models for structure-activity relationships (SAR). nih.gov For benzenesulfonamides, ML can elucidate the complex interplay between different structural features—such as the nature and position of substituents on the benzene (B151609) rings—and their biological effects. researchgate.netnih.gov Furthermore, AI can aid in predicting the adsorption behavior of sulfonamide antibiotics on materials like biochar, which is crucial for environmental remediation efforts. nih.gov The use of advanced techniques like Wasserstein generative adversarial networks (WGAN) can even augment limited experimental datasets to improve the predictive power of these models. nih.gov

| AI/ML Application Area | Potential Impact on this compound Research | Relevant Research Focus |

| Drug Discovery | Accelerated design of novel therapeutic agents with improved efficacy and selectivity. nih.gov | Prediction of enzyme inhibition (e.g., carbonic anhydrases), virtual screening of compound libraries. researchgate.netmdpi.com |

| Structure-Activity Relationship (SAR) | Deeper understanding of the relationship between molecular structure and biological activity. nih.gov | Identification of key structural motifs for desired biological effects. researchgate.netnih.gov |

| Environmental Science | Prediction of adsorption and degradation of sulfonamide-based pollutants. nih.gov | Development of efficient remediation strategies. |

| Materials Science | Design of novel materials with tailored properties. | Prediction of physical and chemical characteristics for new applications. |

Exploration of Novel Applications in Materials Science

While sulfonamides are traditionally known for their pharmacological activities, their unique structural and electronic properties make them attractive candidates for applications in materials science. tandfonline.comacs.org Future research is expected to increasingly explore the potential of this compound and related compounds in the development of advanced materials.

One promising area is the synthesis of polymers and coordination complexes. The sulfonamide functional group can participate in hydrogen bonding and coordinate with metal ions, enabling the formation of well-defined supramolecular structures and metal-organic frameworks (MOFs). tandfonline.com These materials can exhibit interesting properties such as porosity, catalysis, and luminescence, making them suitable for applications in gas storage, separation, and sensing.

Furthermore, the incorporation of the benzenesulfonamide moiety into polymer backbones could lead to materials with enhanced thermal stability and specific functionalities. nih.gov The inherent polarity and potential for intermolecular interactions of the sulfonamide group could be exploited to create materials with tailored mechanical and optical properties. Research into organosulfur compounds, including cyclic sulfides, highlights their value as precursors in the synthesis of functional materials. acs.org

The development of "smart" materials that respond to external stimuli is another exciting frontier. The electronic nature of the benzenesulfonamide group can be modulated by introducing different substituents, potentially leading to materials that change their properties in response to light, heat, or chemical analytes. This could pave the way for applications in sensors, switches, and responsive coatings.

| Potential Material Application | Key Properties of Sulfonamides | Example Research Direction |

| Metal-Organic Frameworks (MOFs) | Coordination with metal ions, hydrogen bonding capabilities. tandfonline.com | Synthesis of porous materials for gas storage and catalysis. |

| Functional Polymers | Thermal stability, polarity, potential for intermolecular interactions. nih.gov | Development of polymers with tailored mechanical and optical properties. |

| "Smart" Materials | Modifiable electronic properties. | Creation of sensors and responsive coatings. |

| Bio-based Materials | Biocompatibility of certain sulfonamide derivatives. | Development of novel biomaterials for medical devices and tissue engineering. |

Development of Advanced Analytical Techniques for Trace Analysis

The increasing use of sulfonamides in various fields necessitates the development of more sensitive and efficient analytical methods for their detection, particularly at trace levels in complex matrices such as environmental and biological samples. nih.govmdpi.com Future research in this area will likely focus on enhancing the performance of existing techniques and exploring novel analytical strategies.

High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array/UV, fluorescence, and mass spectrometry (MS), is a cornerstone for sulfonamide analysis. nih.govmdpi.com The development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has significantly improved the sensitivity and selectivity of detection, allowing for the simultaneous determination of multiple sulfonamide residues. nih.gov Future advancements may involve the development of new stationary phases for improved separation and the use of high-resolution mass spectrometry for more confident identification of unknown sulfonamide-related compounds.

Sample preparation remains a critical step in trace analysis. mdpi.com Innovations in this area are geared towards miniaturization, automation, and reduced solvent consumption. Techniques like solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are continuously being refined for better recovery and removal of matrix interferences. mdpi.comnih.gov Dispersive liquid-liquid microextraction (DLLME) offers a simple and effective alternative for the preconcentration of sulfonamides from aqueous samples. mdpi.com

The development of novel sensing platforms, such as electrochemical sensors and biosensors, represents another important research direction. These sensors could offer rapid, on-site detection of specific sulfonamides without the need for extensive sample preparation and sophisticated instrumentation.

| Analytical Technique | Recent Advancements | Future Research Focus |

| Liquid Chromatography | UHPLC-MS/MS for high sensitivity and selectivity. nih.govnih.gov | New stationary phases, high-resolution mass spectrometry. |

| Sample Preparation | Miniaturized and automated methods like SPE, QuEChERS, and DLLME. mdpi.comnih.gov | Development of more efficient and environmentally friendly extraction techniques. |

| Sensing Technologies | Electrochemical sensors and biosensors. | Design of portable and rapid on-site detection systems. |

| Spectroscopic Methods | UV-Visible spectrophotometry, fluorimetry. quora.comslideshare.net | Development of new derivatization reagents for enhanced sensitivity. |

Sustainable and Eco-friendly Synthesis Methodologies

The principles of green chemistry are increasingly influencing the synthesis of organic compounds, and the production of sulfonamides is no exception. researchgate.netresearchgate.net Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the synthesis of this compound and its analogs, moving away from traditional methods that often rely on hazardous reagents and solvents. researchgate.net

One of the key areas of development is the use of greener solvents. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs) are being explored as alternatives to volatile and toxic organic solvents like dichloromethane (B109758) (DCM). researchgate.nettandfonline.comsci-hub.se Syntheses conducted in water at room temperature represent a significant step towards a more sustainable process. tandfonline.comsci-hub.se

Catalyst-free and metal-free reaction conditions are also highly desirable. researchgate.net Research has demonstrated the feasibility of synthesizing sulfonamides from nitroarenes and sodium arylsulfinates in water without the need for a metal catalyst. researchgate.net Mechanochemical approaches, which involve solvent-free reactions mediated by grinding, offer a promising and environmentally friendly alternative to traditional solution-based methods. rsc.org These methods not only reduce waste but can also lead to higher yields and simpler purification procedures. rsc.org

The development of one-pot, multi-component reactions is another strategy to improve the efficiency and sustainability of sulfonamide synthesis. researchgate.net These reactions combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent usage. Furthermore, exploring alternative starting materials that are more readily available and less toxic is a continuous effort in greening the synthesis of these important compounds. researchgate.netresearchgate.net

| Green Chemistry Approach | Description | Examples in Sulfonamide Synthesis |

| Greener Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. researchgate.nettandfonline.com | Water, Polyethylene Glycol (PEG), Deep Eutectic Solvents (DESs). tandfonline.comsci-hub.se |

| Catalyst-Free/Metal-Free Reactions | Avoiding the use of potentially toxic and expensive metal catalysts. researchgate.net | Synthesis from nitroarenes and sodium arylsulfinates in water. researchgate.net |

| Mechanochemistry | Solvent-free reactions conducted by grinding solid reactants. rsc.org | One-pot-double-step procedure mediated by solid sodium hypochlorite. rsc.org |

| One-Pot Reactions | Combining multiple reaction steps into a single process. researchgate.net | Three-component reaction involving nitroarenes, boronic acids, and potassium pyrosulfite. researchgate.net |

Interdisciplinary Research with Biology, Physics, and Engineering

The future of chemical research lies in breaking down traditional disciplinary silos. The study of this compound and its derivatives will greatly benefit from interdisciplinary collaborations with biology, physics, and engineering.

In biology, collaborative research can provide deeper insights into the mechanisms of action of sulfonamide-based drugs. researchgate.netnih.gov For example, studying the interaction of these compounds with target proteins at a molecular level can inform the design of more potent and selective inhibitors. mdpi.comnih.gov Research into benzenesulfonamides as inhibitors of amyloid-β aggregation, a factor in Alzheimer's disease, highlights the potential of these compounds in addressing complex biological problems. nih.gov

Collaborations with physicists can lead to a better understanding of the fundamental properties of these molecules. Techniques such as X-ray crystallography can elucidate the three-dimensional structure of sulfonamides and their complexes with biological targets, providing crucial information for computational modeling and drug design. nih.gov Furthermore, physical characterization methods are essential for understanding the properties of new materials derived from these compounds.

Engineering plays a vital role in translating laboratory discoveries into practical applications. Chemical engineers can develop scalable and efficient processes for the synthesis of sulfonamides, while materials engineers can design and fabricate novel devices based on their unique properties. For instance, the development of drug delivery systems or new catalytic processes would heavily rely on engineering principles. The intersection of biology and engineering in areas like tissue engineering could also open up new applications for biocompatible sulfonamide-based materials.

This interdisciplinary approach will be crucial for unlocking the full potential of this compound and related compounds, leading to innovations in medicine, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-benzenesulfonamidobenzoate, and how can its purity be validated experimentally?

this compound (CAS 2297-06-5) is typically synthesized via sulfonylation of methyl 3-aminobenzoate using benzenesulfonyl chloride under anhydrous conditions. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride in the presence of a base (e.g., pyridine) to scavenge HCl.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.

Q. Validation :

Q. How should researchers address solubility challenges during in vitro assays?

The compound’s limited aqueous solubility (due to aromatic and sulfonamide groups) requires:

- Co-solvents : DMSO (≤1% v/v) or ethanol, validated for biocompatibility in cell-based assays.

- Surfactants : Polysorbate-80 (0.1% w/v) to stabilize colloidal dispersions .

- Control experiments : Include solvent-only controls to rule out solvent-induced artifacts .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the sulfonamide group in nucleophilic substitutions?

The sulfonamide’s electrophilic sulfur atom reacts with nucleophiles (e.g., amines, thiols) via a two-step process:

Nucleophilic attack : Formation of a tetrahedral intermediate.

Proton transfer : Stabilization by aprotic solvents (e.g., DMF) accelerates reaction rates.

Kinetic analysis : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation. Activation energy (Ea) calculations via Arrhenius plots can differentiate between SN1 and SN2 pathways .

Q. How can structural analogs be leveraged to resolve contradictory bioactivity data?

Contradictions in biological activity (e.g., enzyme inhibition vs. activation) may arise from off-target interactions. Mitigation strategies include:

- Analog synthesis : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity (logP).

- SAR studies : Compare IC50 values of analogs (e.g., methyl 3-(chlorosulfonyl)benzoate vs. methyl 4-methyl derivatives) to identify critical functional groups .

- Molecular docking : Validate binding poses using X-ray crystallography or homology models (e.g., PDB: 3LWF for sulfonamide-binding enzymes) .

Q. What experimental designs are recommended for probing pharmacological potential without FDA-approved data?

In vitro models :

- Target engagement : Surface plasmon resonance (SPR) to measure binding affinity (KD) for proteins like carbonic anhydrase II.

- Cellular assays : Apoptosis screening in cancer cell lines (e.g., MCF-7) using flow cytometry (Annexin V/PI staining) .

Caution : BenchChem explicitly prohibits in vivo use; adhere to ethical guidelines for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.